4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps. One common approach is the reaction of 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid with piperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 4-fluorophenyl isocyanate to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its thiadiazole core is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of thiadiazole derivatives has been extensively studied. This compound has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: In the medical field, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been investigated for its therapeutic properties. It has demonstrated efficacy in preclinical models for treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique chemical structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
5-ethyl-1,3,4-thiadiazole-2-carboxylic acid
N-(4-fluorophenyl)piperidine-1-carboxamide
4-(5-ethyl-1,3,4-thiadiazol-2-yl)thioacetamide
Uniqueness: 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide stands out due to its specific structural features and biological activity. Its combination of thiadiazole and piperidine moieties provides unique chemical properties that are not found in other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.
Properties
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-2-14-19-20-15(23-14)11-7-9-21(10-8-11)16(22)18-13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZCNNZCQWKPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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